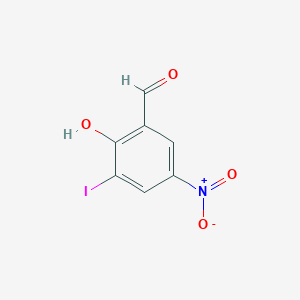

2-Hydroxy-3-iodo-5-nitrobenzaldehyde

Descripción

Contextualization of Substituted Benzaldehydes in Contemporary Organic Synthesis

Substituted benzaldehydes are fundamental building blocks in organic synthesis due to the reactivity of the aldehyde group and the diverse functionalities that can be incorporated onto the aromatic ring. wisdomlib.org These compounds are pivotal intermediates in the creation of a vast array of high-value materials, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govresearchgate.netmdpi.com The aldehyde functional group is highly versatile; it readily participates in a wide range of chemical transformations such as nucleophilic addition, condensation reactions to form Schiff bases and chalcones, and oxidation to carboxylic acids. wisdomlib.orgresearchgate.netncert.nic.in

The presence of additional substituents on the aromatic ring dramatically expands their synthetic utility. These groups can modify the reactivity of the aldehyde, influence the position of further substitutions on the ring, or serve as handles for subsequent chemical modifications. libretexts.orgunizin.org Modern synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, often rely on halogenated benzaldehydes to construct complex molecular architectures. acs.org Furthermore, the development of one-pot procedures and novel catalytic systems continues to enhance the efficiency with which highly functionalized benzaldehydes can be synthesized and utilized, underscoring their central role in contemporary chemical research and industrial applications. rug.nl

Significance of Hydroxyl, Iodo, and Nitro Substituents in Aromatic Systems for Modulating Reactivity and Structure

The chemical personality of an aromatic compound is dictated by its substituents. In 2-Hydroxy-3-iodo-5-nitrobenzaldehyde, the combination of hydroxyl, iodo, and nitro groups creates a complex pattern of reactivity. Each group exerts distinct electronic and steric effects, which collectively determine the molecule's behavior in chemical reactions.

The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution. unizin.org Through its electron-donating resonance effect, it increases the electron density of the aromatic ring, particularly at the ortho and para positions. aakash.ac.inmasterorganicchemistry.com This makes the ring significantly more reactive towards electrophiles than benzene (B151609) itself. libretexts.org The hydroxyl group's ability to donate a proton also allows it to participate in acid-base chemistry and hydrogen bonding, influencing solubility and intermolecular interactions.

The nitro (-NO₂) group is a potent electron-withdrawing group, exerting strong inductive and resonance effects. vaia.comnumberanalytics.com This significantly deactivates the aromatic ring towards electrophilic substitution, making it millions of times less reactive than benzene. libretexts.orgunizin.org The deactivation is most pronounced at the ortho and para positions, rendering the nitro group a meta-director for electrophilic attack. quora.com Conversely, this strong electron-withdrawing capability is crucial for activating the ring towards nucleophilic aromatic substitution (SNAr), where it can stabilize the negatively charged intermediate (Meisenheimer complex), facilitating the displacement of other leaving groups on the ring. msu.edunumberanalytics.com

Table 1: Influence of Substituents on Aromatic Ring Reactivity

| Substituent | Electronic Effect (Overall) | Activating/Deactivating | Directing Effect (Electrophilic) | Key Synthetic Roles |

|---|---|---|---|---|

| -OH (Hydroxyl) | Electron-donating | Activating | Ortho, Para | Directing group, H-bonding |

| -I (Iodo) | Electron-withdrawing | Deactivating | Ortho, Para | Cross-coupling reactions |

| -NO₂ (Nitro) | Electron-withdrawing | Deactivating | Meta | Enables nucleophilic substitution |

Overview of Current Research Trajectories in Halogenated and Nitro-Substituted Aromatic Aldehydes

Current research involving aromatic aldehydes bearing both halogen and nitro substituents is focused on leveraging their unique reactivity for the synthesis of complex and functional molecules. A significant area of investigation is the selective functionalization of the aromatic ring, taking advantage of the distinct directing effects of the substituents. The presence of a halogen, particularly iodine, provides a reactive site for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions via catalysis, allowing for the construction of elaborate molecular scaffolds. acs.org

Simultaneously, the nitro group's ability to facilitate nucleophilic aromatic substitution (SNAr) is heavily exploited. msu.edunumberanalytics.com Research is ongoing to develop novel SNAr reactions with a wide range of nucleophiles, providing pathways to compounds that are otherwise difficult to synthesize. The reduction of the nitro group to an amine is another critical transformation, yielding halogenated anilines which are valuable intermediates for pharmaceuticals, dyes, and pesticides. researchgate.net Studies in this area focus on developing highly selective catalytic systems that can reduce the nitro group without affecting the halogen substituent or the aldehyde, a significant challenge due to the propensity for hydrodehalogenation. researchgate.net

Furthermore, these polyfunctional compounds serve as platforms for investigating reaction mechanisms and developing new synthetic methodologies. nih.gov The interplay between the electron-donating and electron-withdrawing groups allows for fine-tuning of the electronic properties of the molecule, making them ideal substrates for exploring the limits and applications of new catalytic processes. The demand for novel materials with specific electronic or biological properties continues to drive research into the synthesis and transformation of these versatile halogenated and nitro-substituted aromatic aldehydes. mdpi.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-3-iodo-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO4/c8-6-2-5(9(12)13)1-4(3-10)7(6)11/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHWDOFIWJSFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 Hydroxy 3 Iodo 5 Nitrobenzaldehyde and Analogous Halogenated Nitrobenzaldehydes

Retrosynthetic Analysis of the 2-Hydroxy-3-iodo-5-nitrobenzaldehyde Framework

A retrosynthetic analysis of this compound suggests a disconnection strategy that sequentially removes the functional groups based on their ease of introduction via electrophilic aromatic substitution. The primary disconnections involve the nitro and iodo groups, leading back to the fundamental salicylaldehyde (B1680747) core.

The most logical retrosynthetic pathway commences with the disconnection of the nitro group, a classic electrophilic aromatic substitution. This leads to the precursor 2-hydroxy-3-iodobenzaldehyde (B112340). Subsequently, the iodo group can be disconnected, reverting to the readily available starting material, salicylaldehyde (2-hydroxybenzaldehyde). This two-step disconnection is chemically sound as the hydroxyl and formyl groups of salicylaldehyde direct incoming electrophiles to specific positions on the aromatic ring.

An alternative, albeit less common, disconnection could involve the initial removal of the iodo group, which would lead to 2-hydroxy-5-nitrobenzaldehyde (B32719) as the key intermediate. This precursor can then be retrosynthetically simplified by the removal of the nitro group to once again arrive at salicylaldehyde. The feasibility of the forward synthesis for each pathway depends on the regiochemical control exerted by the substituents at each step.

Direct Synthetic Approaches to this compound

The direct synthesis of this compound can be approached through a series of electrophilic aromatic substitution reactions on a salicylaldehyde derivative. The order of these reactions is critical to achieving the desired substitution pattern.

Strategic Halogenation Protocols for Salicylaldehyde Derivatives (e.g., Iodination Procedures)

The introduction of an iodine atom onto the salicylaldehyde ring is a key step in the synthesis of the target molecule. The hydroxyl group is a strong activating ortho-, para-director, while the formyl group is a meta-director and deactivating. The interplay of these directing effects influences the regioselectivity of iodination.

Direct iodination of salicylaldehyde can yield a mixture of products. For instance, a patented method for preparing iodo-salicylaldehyde involves dissolving salicylaldehyde in ethanol (B145695) or methanol (B129727), adding acetic acid and phosphoric acid, and then treating it with an iodinating agent. The temperature of the reaction plays a crucial role in the product distribution; reaction at 25-40 °C favors the formation of 5-iodosalicylaldehyde, while temperatures between 50-70 °C lead to 3,5-diiodosalicylaldehyde. This indicates that direct iodination at the 3-position of unsubstituted salicylaldehyde is not a straightforward process. A more strategic approach would be to start with a precursor where the 5-position is blocked, thereby directing the iodination to the 3-position.

Regioselective Nitration Pathways for Substituted Benzaldehydes

The nitration of substituted benzaldehydes is a well-established electrophilic aromatic substitution. The regioselectivity is dictated by the existing substituents on the aromatic ring. In the context of synthesizing this compound from a 2-hydroxy-3-iodobenzaldehyde precursor, the directing effects of the hydroxyl, iodo, and formyl groups must be considered.

The hydroxyl group is a powerful ortho-, para-director. The iodo group is also an ortho-, para-director, although it is deactivating. The formyl group is a meta-director. In 2-hydroxy-3-iodobenzaldehyde, the 5-position is para to the hydroxyl group and ortho to the iodo group, making it a highly activated position for electrophilic attack. The nitration would therefore be expected to proceed with high regioselectivity to yield the desired this compound.

Conversely, attempting to nitrate (B79036) 2-hydroxy-5-nitrobenzaldehyde to introduce an iodo group at the 3-position would be more challenging due to the deactivating nature of the nitro group.

Multi-Step Convergent and Divergent Synthetic Strategies

While a linear synthesis is the most direct approach for this compound, convergent and divergent strategies can be conceptualized for the synthesis of a library of related halogenated nitrobenzaldehydes.

A convergent synthesis could involve the separate synthesis of two key fragments that are later combined. For instance, a protected 3-iodo-2-hydroxyaniline derivative could be prepared and subsequently condensed with a suitable three-carbon synthon to construct the benzaldehyde (B42025) ring with the desired substitution pattern. However, for a small molecule like this compound, a linear approach is generally more efficient.

A divergent synthesis would be more applicable for generating a series of analogues. Starting from a common intermediate, such as 2-hydroxy-3-iodobenzaldehyde, a variety of functional groups could be introduced at the 5-position. For example, nitration would yield the target compound, while other electrophilic substitution reactions could introduce different functionalities, leading to a diverse set of halogenated salicylaldehyde derivatives.

Synthesis of Key Precursors and Closely Related Structural Analogues

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthetic Strategies for 2-Hydroxy-5-nitrobenzaldehyde

2-Hydroxy-5-nitrobenzaldehyde is a crucial intermediate in one of the potential synthetic routes to the target molecule and is also a significant compound in its own right. The most common method for its synthesis is the direct nitration of salicylaldehyde. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the exothermicity and prevent over-nitration.

One reported method describes the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde where a mixture of 3- and 5-nitrosalicylaldehyde is obtained from the initial nitration of salicylaldehyde. This mixture is then subjected to further nitration to yield the dinitro product. This suggests that the separation of the initial mono-nitrated isomers can be a key step in obtaining pure 2-hydroxy-5-nitrobenzaldehyde.

Another study reported the unexpected formation of 2-hydroxy-5-nitrobenzaldehyde from the reaction of La(NO₃)₃·6H₂O and Ce(NO₃)₃·6H₂O with a Schiff base ligand derived from salicylaldehyde. While not a conventional synthetic route, it highlights the reactivity of the salicylaldehyde framework under certain conditions.

| Starting Material | Reagents and Conditions | Product | Yield |

| Salicylaldehyde | HNO₃, H₂SO₄, low temperature | 2-Hydroxy-5-nitrobenzaldehyde | Moderate to Good |

| Salicylaldehyde | Nitrating mixture (Conc. H₂SO₄: Conc. HNO₃; 2:1), 0°C, then room temp. | Mixture of 3- and 5-nitrosalicylaldehyde | Not specified |

| Mixture of 3- and 5-nitrosalicylaldehyde | Nitrating mixture (Conc. H₂SO₄: Conc. HNO₃; 2:1), ice cold | 2-Hydroxy-3,5-dinitrobenzaldehyde | 85% |

Synthetic Strategies for 2-Hydroxy-3-nitrobenzaldehyde

The synthesis of 2-Hydroxy-3-nitrobenzaldehyde presents a classic challenge in electrophilic aromatic substitution. The direct nitration of its precursor, salicylaldehyde, typically results in a mixture of 3-nitro and 5-nitro isomers, which are difficult and costly to separate. The hydroxyl group is a potent ortho-, para-director, while the aldehyde group is a meta-director. This leads to substitution at the positions ortho and para to the hydroxyl group.

To overcome the lack of regioselectivity, several strategies have been developed:

Protection-Deprotection Strategy: A common and effective method to favor the formation of the 3-nitro isomer is to temporarily protect the highly activating hydroxyl group. This can be achieved by converting it into an ester, such as through acetylation with acetic anhydride. With the hydroxyl group masked as 2-acetoxybenzaldehyde, nitration can be performed. The acetyl group deactivates the ring slightly and alters the directing effect, leading to a different isomeric ratio. Following nitration, the protecting acetyl group is removed by basic hydrolysis to yield the desired 2-hydroxy-3-nitrobenzaldehyde.

Oxidation of Pre-nitrated Precursors: An alternative route avoids the direct nitration of the sensitive aldehyde. This method involves the oxidation of a more stable precursor, such as 2-hydroxy-3-nitrotoluene, to form the corresponding aldehyde. Another variation starts with 2-nitrotoluene, which is reacted with a diester of oxalic acid to form an alkali metal salt of 2-nitrophenylpyruvic acid. This intermediate can then be oxidized with potassium permanganate (B83412) in an alkaline medium to produce the target compound.

These multi-step approaches, while more complex, offer greater control over the final product's constitution.

Synthetic Strategies for 2-Hydroxy-3,5-dinitrobenzaldehyde

The synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde is typically achieved through a more forceful, two-stage nitration process starting from salicylaldehyde. oatext.comoatext.com

The established reaction pathway is as follows:

Initial Nitration: Salicylaldehyde is first treated with a nitrating mixture, commonly a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in a 2:1 ratio, at a low temperature (0°C). oatext.comoatext.com This initial step yields a mixture of the mono-nitrated products, 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde. oatext.comoatext.com

Second Nitration: The mixture of mono-nitro isomers is not separated but is subjected to a second, more potent nitration. oatext.com The product mixture from the first step is stirred with an ice-cold nitrating mixture of concentrated H₂SO₄ and HNO₃. oatext.comoatext.com After a short reaction time, the mixture is poured onto ice, causing the yellow solid product, 2-hydroxy-3,5-dinitrobenzaldehyde, to precipitate. oatext.comoatext.com This second nitration adds a nitro group to the remaining activated position on the aromatic ring.

This sequential nitration method has been reported to produce the desired dinitro compound in high yields, around 85%. oatext.com

Table 1: Reaction Conditions for Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde

| Step | Reactants | Reagents | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| 1 | Salicylaldehyde | Conc. H₂SO₄: Conc. HNO₃ (2:1) | 0°C | 2-3 hrs | - |

Synthetic Strategies for 5-Chloro-2-hydroxy-3-iodo-benzaldehyde

The directing effects of the substituents on the 5-chlorosalicylaldehyde (B124248) ring are key to predicting the outcome:

The hydroxyl group (-OH) at position 2 is a strongly activating ortho-, para-director.

The aldehyde group (-CHO) at position 1 is a deactivating meta-director.

The chloro group (-Cl) at position 5 is a deactivating ortho-, para-director.

The powerful activating and ortho-directing effect of the hydroxyl group is expected to dominate the reaction. The position ortho to the hydroxyl group (position 3) is vacant and is the most likely site for electrophilic attack. This position is also meta to the deactivating aldehyde group, which is favorable. Therefore, treating 5-chlorosalicylaldehyde with a suitable iodinating agent, such as iodine in the presence of an oxidizing agent (e.g., hydrogen peroxide or iodic acid), would be expected to regioselectively yield 5-Chloro-2-hydroxy-3-iodo-benzaldehyde. nih.gov

Optimization of Reaction Parameters and Yield Enhancement in the Synthesis of Complex Substituted Benzaldehydes

The synthesis of complex substituted benzaldehydes requires careful optimization of multiple reaction parameters to maximize yield and purity while minimizing side reactions. Key factors that are commonly adjusted include catalysts, solvents, temperature, and reaction time.

Catalyst Selection: The choice of catalyst is critical. For instance, in cross-coupling reactions to form substituted benzaldehydes, palladium-phosphine catalysts are often used. The reactivity of these catalysts can be significantly enhanced by pre-oxidation, which is thought to lead to the in situ formation of highly active palladium nanoparticles. oatext.com

Solvent Effects: The polarity of the solvent can dramatically influence reaction outcomes. In some multi-component reactions, polar solvents like water can promote the reaction and lead to good yields, whereas non-polar solvents may result in poor to moderate yields. nih.gov In other cases, performing reactions under solvent-free conditions at elevated temperatures can provide the best results in terms of both reaction rate and yield. nih.gov

Temperature Control: Reaction temperature is a crucial variable. Increasing the temperature can increase the reaction rate and drive the reaction to completion. researchgate.net However, for exothermic reactions like nitration, cooling is essential to prevent over-reaction and the formation of unwanted byproducts. oatext.com Finding the optimal temperature that provides a maximum yield without significant product degradation is key. nih.gov

Reactant Stoichiometry: Adjusting the molar ratio of reactants can improve selectivity and yield. For example, increasing the molar ratio of an aldehyde in a condensation reaction can lead to better selectivity for the desired product. researchgate.net

Principles of Green Chemistry Applied to Halogenated Nitrobenzaldehyde Synthesis

The traditional methods for synthesizing halogenated nitrobenzaldehydes often rely on harsh, corrosive, and environmentally hazardous reagents. The application of green chemistry principles aims to mitigate these issues by developing more sustainable and safer synthetic protocols.

Greener Nitration Methods: Traditional nitration uses highly corrosive mixed acid systems (concentrated H₂SO₄ and HNO₃), which are hazardous and produce significant acidic waste. nih.gov Green alternatives focus on reducing or eliminating the use of strong co-acids. nih.gov Research has explored using dilute aqueous nitric acid, which can be effective for a range of aromatic compounds, thereby improving safety and reducing waste. nih.gov Photochemical methods, using UV radiation to initiate the nitration of phenols and salicylic (B10762653) acid, represent another green approach that avoids harsh acidic conditions. researchgate.net

Environmentally Benign Halogenation: The halogenation of aromatic compounds often employs chlorinated solvents, which are environmentally persistent. rsc.org Green chemistry seeks to replace these with more benign alternatives. Indole-catalyzed electrophilic bromination has been shown to be effective for a wide range of substrates, including sensitive thioarenes, in more environmentally friendly solvents. rsc.org Another approach for aromatic bromination uses sodium bromide and sodium perborate, which are inexpensive, stable, and greener alternatives to traditional methods, eliminating the need for strong acids. digitellinc.com

Atom Economy: Synthetic methods are being designed to maximize the incorporation of all materials used in the process into the final product. For example, the iodination of salicylic acid using iodine in the presence of hydrogen peroxide as an oxidizing agent is an efficient process with great atom economy, as the primary byproduct is water. nih.gov

Use of Safer Chemicals: The goal is to choose substances that minimize the potential for chemical accidents, including explosions and fires. researchgate.net This involves replacing hazardous reagents like fuming nitric acid or elemental bromine with safer alternatives whenever possible. nih.govdigitellinc.com

By integrating these principles, the synthesis of halogenated nitrobenzaldehydes can be made safer, more efficient, and more environmentally sustainable.

Molecular Structure and Supramolecular Architecture of 2 Hydroxy 3 Iodo 5 Nitrobenzaldehyde Systems

Single-Crystal X-ray Diffraction Analysis of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde and Its Derivatives

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise three-dimensional structure of this compound. This analysis provides insights into the molecule's conformation, bond lengths, bond angles, and the nature of its intramolecular interactions.

| Dihedral Angle | Value (°) |

| Benzene (B151609) ring and Aldehyde group | Data not available |

| Benzene ring and Nitro group | Data not available |

Characterization of Intramolecular Hydrogen Bonding Networks (e.g., O—H⋯O Interactions)

A significant feature of the molecular structure of this compound is the presence of an intramolecular hydrogen bond between the hydroxyl group and the oxygen atom of the adjacent aldehyde group. This O—H⋯O interaction forms a six-membered ring, which is a common motif in ortho-hydroxy benzaldehydes. This type of hydrogen bond is known as a resonance-assisted hydrogen bond (RAHB), which contributes to the stability and planarity of the molecule. This interaction results in the formation of an S(6) ring motif. cam.ac.uk

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| O—H···O | Data not available | Data not available | Data not available | Data not available |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The supramolecular architecture of this compound is a result of a combination of various intermolecular forces that link the individual molecules into a stable three-dimensional network. These interactions include C—H⋯O hydrogen bonds, halogen bonds, and aromatic π-π stacking.

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| C—H···O | Data not available | Data not available | Data not available | Data not available |

Halogen Bonding Interactions (e.g., Iodo-nitro Interactions)

A key feature in the crystal packing of this compound is the presence of halogen bonds, specifically two-center iodo-nitro interactions. cam.ac.uk In this interaction, the iodine atom acts as a halogen bond donor, interacting with an oxygen atom of the nitro group of an adjacent molecule. This type of interaction is a significant directional force in the assembly of molecules containing iodine and nitro groups. These iodo-nitro interactions, in conjunction with C—H⋯O hydrogen bonds, are responsible for linking the molecules into sheets. cam.ac.uk

| Donor···Acceptor | D···A (Å) | ∠C-D···A (°) |

| I···O (nitro) | Data not available | Data not available |

Aromatic π-π Stacking Interactions and Their Contribution to Supramolecular Assemblies

The planar aromatic rings of this compound molecules participate in π-π stacking interactions, which further stabilize the crystal structure. These interactions occur between adjacent sheets formed by the hydrogen and halogen bonds. cam.ac.uk The π-π stacking involves the overlap of the π-orbitals of the benzene rings, contributing to the formation of a three-dimensional supramolecular assembly. In the analogous compound 2-Hydroxy-5-nitrobenzaldehyde (B32719), the centroid-to-centroid distance of the π-π stacking is 3.582 (2) Å. cam.ac.ukcam.ac.uk

| Centroid-Centroid Distance (Å) | Plane-to-Plane Distance (Å) | Slippage (Å) |

| Data not available | Data not available | Data not available |

Hirshfeld Surface Analysis and Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for investigating intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The properties of this surface, such as its normalized contact distance (d_norm), provide quantitative insights into the nature and prevalence of different intermolecular contacts.

In the crystal structure of this compound, analysis reveals a three-dimensional aggregation pattern governed by a combination of interactions. nih.govelsevierpure.com Key among these are C-H···O hydrogen bonds and two-center iodo-nitro interactions, which link individual molecules into sheets. nih.gov These sheets are further connected through aromatic π-π stacking interactions. nih.govelsevierpure.com

Analysis of related structures provides further detail on the dominant contact types. For instance, in a similar compound, 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol, the crystal structure is dominated by H···H (37.1%) and C···H (30.1%) contacts. researchgate.net In another related molecule, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, the most significant contacts are between oxygen and hydrogen atoms, which account for 47.3% of the Hirshfeld surface area. nih.gov These quantitative analyses underscore the importance of hydrogen bonding and van der Waals forces in the crystal packing of these systems. researchgate.net

Table 1: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Compounds Data for this compound is inferred from qualitative descriptions; quantitative data is from closely related structures.

| Compound | Contact Type | Relative Contribution (%) | Reference |

|---|---|---|---|

| 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol | H···H | 37.1 | researchgate.net |

| 2-{[(4-iodophenyl)imino]methyl}-4-nitrophenol | C···H | 30.1 | researchgate.net |

| 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | O···H | 47.3 | nih.gov |

Investigation of Conformational Isomerism and Its Influence on Crystal Structure

Conformational isomerism occurs when molecules with the same chemical formula and bond connectivity can exist as different spatial arrangements (conformers) due to rotation about single bonds. This phenomenon can significantly influence the crystal packing and resulting supramolecular architecture.

A pertinent example is found in the derivative N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, which crystallizes with two independent molecules in the asymmetric unit (Z' = 2). researchgate.netnih.gov These two molecules are conformational isomers of each other. researchgate.net Although both molecules are nearly planar, they differ in the relative orientation of their substituent groups. researchgate.net In one conformer, the two nitro groups are situated on the same edge of the molecule, while in the second conformer, they are on opposite edges. researchgate.net

The presence of these two distinct conformers within the same crystal lattice leads to a complex and robust supramolecular assembly. The crystal structure is stabilized by a network of five independent C—H⋯O hydrogen bonds and a nearly linear two-center iodo–nitro interaction. researchgate.netnih.gov These specific and directional interactions effectively link the different conformational isomers into intricate sheet-like structures, demonstrating how subtle changes in molecular conformation can be accommodated and utilized to build complex, solid-state architectures. researchgate.net

Rational Design of Supramolecular Assemblies and Extended Polymeric Networks

The rational design of supramolecular assemblies involves the strategic selection of molecules with specific functional groups that can direct crystal packing through predictable non-covalent interactions. scispace.comnih.gov By understanding and utilizing interactions such as hydrogen bonds, halogen bonds (like iodo-nitro interactions), and π-π stacking, it is possible to construct extended networks with desired structural properties. elsevierpure.comscispace.com

In the case of this compound, the molecular structure is well-suited for forming predictable supramolecular patterns. The interplay of several key interactions facilitates the formation of a three-dimensional network. nih.govelsevierpure.com The process can be visualized as a hierarchical assembly:

Chain Formation: Molecules are linked via C-H···O hydrogen bonds. nih.gov

Sheet Formation: The chains are further organized into two-dimensional sheets through specific and directional iodo-nitro interactions. nih.govelsevierpure.com

3D Network Formation: These planar sheets are then stacked upon one another, linked by aromatic π-π stacking interactions, to extend the structure into a three-dimensional polymeric network. nih.govelsevierpure.com

This hierarchical organization, driven by a combination of well-defined intermolecular forces, exemplifies the principles of rational supramolecular design. The iodo and nitro groups are not merely passive substituents; they are active participants in directing the crystal packing, leading to a robust and extended solid-state architecture. nih.govresearchgate.net This strategic use of multiple, complementary non-covalent interactions is a cornerstone of crystal engineering and the design of functional molecular materials. scispace.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for determining the precise arrangement of atoms in a molecule. It provides information on the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Proton NMR (¹H NMR) Chemical Shift Analysis

Specific ¹H NMR spectral data detailing the chemical shifts, coupling constants, and multiplicity for the aromatic protons, the aldehyde proton, and the hydroxyl proton of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde are not found in the surveyed literature. Such data would be essential to confirm the substitution pattern on the benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis, Including Isotope Effects

Similarly, ¹³C NMR data, which would identify the chemical shifts of all carbon atoms within the molecule—including the carbonyl carbon of the aldehyde, the aromatic carbons, and any observable isotope effects—is not publicly documented.

Fourier-Transform Infrared (FTIR) Spectroscopy for Diagnostic Functional Group Identification

FTIR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, an FTIR spectrum would be expected to show distinct absorption bands for the hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) groups, as well as vibrations corresponding to the substituted aromatic ring. Despite the predictability of these general features, an actual experimental spectrum with specific wavenumbers for this compound is not available.

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200-3600 |

| C=O Stretch (aldehyde) | 1680-1710 |

| N-O Stretch (nitro) | 1500-1560 and 1335-1370 |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic) | 1400-1600 |

This table represents generalized expected values for the functional groups present and is not based on experimental data for the specific title compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns. The molecular weight of this compound is 292.94 g/mol . However, experimental mass spectrometry data, including the molecular ion peak (M⁺) and the relative abundances of fragment ions, are not documented in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. The presence of the aromatic ring, nitro group, and aldehyde group suggests that this compound would absorb light in the ultraviolet-visible region. Specific data on its maximum absorption wavelengths (λmax) and molar absorptivity are not available.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within a material. While a powerful tool for certain advanced studies, there is no indication in the searched literature that XPS analysis has been performed or published for this compound.

Computational Chemistry and Theoretical Studies on 2 Hydroxy 3 Iodo 5 Nitrobenzaldehyde Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. DFT calculations for systems related to 2-Hydroxy-3-iodo-5-nitrobenzaldehyde have been performed to determine the most stable molecular conformations. These calculations predict geometric parameters such as bond lengths and angles, which can be compared with experimental data from techniques like X-ray crystallography.

For instance, studies on substituted nitrobenzaldehydes use DFT methods, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve optimized geometries in the ground state. niscpr.res.inresearchgate.net This process is foundational for all other computational analyses, as an accurate molecular structure is essential for reliable predictions of the molecule's properties and behavior. In a related Schiff base derivative, N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, crystallographic studies have identified two distinct conformational isomers, both of which are nearly planar. researchgate.net Such experimental findings provide an excellent benchmark for validating the accuracy of DFT geometry optimization methods.

Theoretical vibrational analysis is a critical tool for interpreting experimental infrared (IR) and Raman spectra. DFT calculations are widely used to predict the vibrational frequencies of molecules. For various nitrobenzaldehyde derivatives, harmonic vibrational frequencies have been calculated using the B3LYP method. niscpr.res.in The theoretical spectra are then compared with experimental FT-IR and FT-Raman spectra. researchgate.net

For example, in studies of 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, detailed assignments of vibrational modes have been made: niscpr.res.in

C-H vibrations: The stretching modes for the C-H units are typically predicted and observed in the 3050-3100 cm⁻¹ region. niscpr.res.in

NO₂ vibrations: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic. For substituted nitrobenzenes, the asymmetric stretch appears strongly around 1530 cm⁻¹, while the symmetric stretch is found near 1315-1350 cm⁻¹. niscpr.res.in

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. irjweb.comnih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

While specific HOMO-LUMO energy values for this compound have not been reported in the available literature, data from related molecules calculated using DFT methods illustrate the typical ranges.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | B3LYP/6-31G+(d,p) |

| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/631-G |

| 4-hydroxybenzaldehyde | - | - | 5.01 | B3LYP/631-G(d,p) |

Data sourced from related studies for illustrative purposes. irjweb.comnih.govsciforum.net

Quantum Chemical Descriptors for Predicting Reactivity and Selectivity

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be derived. These quantum chemical descriptors provide quantitative measures of a molecule's reactivity and are essential for comparing the chemical behavior of different compounds. irjweb.comsciforum.net

Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

These parameters are calculated using the energies of the frontier orbitals. sciforum.net The calculated chemical hardness for 5-Hydroxymethyluracil, for example, is 2.71 eV, indicating significant stability. nih.gov Such descriptors are invaluable for predicting how a molecule like this compound might behave in different chemical environments.

| Compound | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) | Method |

|---|---|---|---|

| Triazine Derivative | 2.2435 | - | B3LYP/6-311+G(d,P) |

| 5-Hydroxymethyluracil | 2.71 | 3.55 | B3LYP/6-311++G(d,p) |

Data sourced from related studies for illustrative purposes. irjweb.comnih.gov

Molecular Docking Simulations for Analyzing Molecular Recognition and Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

A study on the closely related compound, 2-Hydroxyl-5-Nitrobenzaldehyde (NSA), utilized molecular docking to investigate its potential as an analeptic agent. researchgate.net The docking results showed that NSA exhibited a strong binding affinity, with a mean binding score of -5.71 kcal/mol, and formed significant hydrogen bonds with amino acid residues within the target receptor proteins. researchgate.net This type of analysis helps to identify key binding interactions and provides a rationale for the molecule's biological activity. Although no specific docking studies on this compound were found, the results for its non-iodinated analog suggest that it could also be a candidate for such investigations to explore its own potential therapeutic applications.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides information on static, optimized structures, molecules are dynamic entities that can adopt various shapes or conformations. A study on a derivative, N-(2-Hydroxy-3-iodo-5-nitrobenzylidene)-3-nitroaniline, revealed the existence of two distinct conformational isomers co-existing within its crystal structure, confirming the relevance of conformational flexibility in this molecular system. researchgate.netnih.gov

Molecular Dynamics (MD) simulations are a powerful tool for exploring this conformational landscape. MD simulates the movement of atoms and molecules over time, allowing researchers to observe conformational changes, study the stability of different isomers, and understand the energetic barriers between them. Such simulations could provide a dynamic picture of how this compound behaves in solution or within a biological environment, revealing the most populated conformations and their potential to interact with other molecules.

Mapping of Electrostatic Potentials and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate different potential values. MEP maps are invaluable for predicting a molecule's reactive sites and intermolecular interactions. researchgate.net

The color scheme typically denotes:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically located around hydrogen atoms. researchgate.net

For various benzaldehyde (B42025) derivatives, MEP analyses have successfully identified the electron-rich areas around the carbonyl and hydroxyl oxygen atoms and electron-poor regions around the hydrogen atoms. sciforum.net For this compound, an MEP map would be expected to show strong negative potentials around the oxygen atoms of the nitro, hydroxyl, and aldehyde groups, highlighting these as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net

Reactivity and Derivatization Strategies of this compound

The synthetic utility of this compound is defined by the reactivity of its four distinct functional groups: the aldehyde, the phenolic hydroxyl, the nitro group, and the iodo substituent attached to the benzene (B151609) ring. The interplay of the electronic effects of these groups dictates the molecule's reaction pathways, allowing for a wide range of derivatization strategies. This article explores the chemical transformations associated with each of these functionalities.

Coordination Chemistry of 2 Hydroxy 3 Iodo 5 Nitrobenzaldehyde Ligands

Principles of Ligand Design for Metal Complexation with Salicylaldehyde (B1680747) Derivatives

Salicylaldehyde and its substituted analogues, including 2-Hydroxy-3-iodo-5-nitrobenzaldehyde, are classic examples of bidentate ligands. The fundamental design principle for their complexation involves the interplay between the phenolic hydroxyl group (-OH) and the adjacent aldehyde group (-CHO).

Upon deprotonation, the phenolic oxygen becomes a hard donor, while the carbonyl oxygen acts as a borderline donor. This O,O'-donor set allows the ligand to form a stable six-membered chelate ring with a metal ion. This chelation is entropically favored and is a primary driving force for complex formation.

Further versatility in ligand design is achieved by condensing the aldehyde group with a primary amine (R-NH₂) to form a Schiff base or imine (-CH=N-R). researchgate.net This modification can change the ligand's denticity and the nature of the donor atoms. For instance, condensation with simple amines yields bidentate (O,N) ligands, while using diamines can produce tetradentate (N₂,O₂) ligands capable of forming highly stable macrocyclic-like complexes. researchgate.net The electronic properties of the resulting complex can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto either the salicylaldehyde ring or the amine moiety.

The stability and structure of the resulting metal complexes are also governed by the Hard and Soft Acids and Bases (HSAB) principle. Hard metal ions (e.g., Cr³⁺, Fe³⁺, Co³⁺) tend to form strong bonds with the hard phenolate (B1203915) oxygen, while borderline acids (e.g., Cu²⁺, Ni²⁺, Zn²⁺) readily coordinate to both the oxygen and the nitrogen donors of Schiff base derivatives.

Synthesis of Metal Complexes Incorporating this compound Derivatives

The synthesis of metal complexes with this compound typically involves its deprotonated form or, more commonly, a Schiff base derivative. The general approach consists of reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction.

The synthesis of transition metal complexes often employs Schiff base derivatives of substituted salicylaldehydes, as these provide enhanced stability and structural diversity.

Molybdenum Complexes: Mononuclear molybdenum(VI) complexes can be synthesized by reacting a Schiff base derivative of a substituted salicylaldehyde with a molybdenum precursor like dioxobis(pentane-2,4-dionato)molybdenum(VI), [MoO₂(acac)₂], in a solvent such as methanol (B129727) under reflux. mdpi.com For example, a ligand derived from 2-hydroxy-5-nitrobenzaldehyde (B32719) and benzhydrazide reacts with [MoO₂(acac)₂] in methanol to yield a yellow, powdery complex. mdpi.com

Nickel Complexes: Nickel(II) complexes are commonly prepared by reacting a nickel salt, such as nickel(II) chloride hexahydrate, with the salicylaldehyde-derived ligand. researchgate.netmdpi.com The reaction is often carried out in a hot ethanolic solution, sometimes with the addition of a base like sodium hydroxide (B78521) to deprotonate the ligand. nih.govrasayanjournal.co.in The resulting complexes are often crystalline solids with colors ranging from orange to green. nih.govrasayanjournal.co.in

Iron Complexes: Neutral iron(III) complexes are typically synthesized by reacting an iron(III) salt, like FeCl₃·6H₂O, with the salicylaldehyde ligand in a 1:3 molar ratio in a solvent such as methanol. mdpi.comnih.gov A strong base (e.g., sodium methoxide) is used to deprotonate the phenolic hydroxyl group of the ligand in situ, facilitating coordination to the Fe³⁺ ion. mdpi.comnih.gov

Chromium Complexes: Chromium(III) complexes with Schiff base ligands derived from salicylaldehydes can be prepared by refluxing the ligand with a chromium salt (e.g., CrCl₃) in an ethanolic solution for several hours. orientjchem.org In some procedures, the reaction mixture is made alkaline to facilitate the formation of the desired complex, which often precipitates upon cooling. orientjchem.org

Zinc Complexes: Zinc(II) complexes with salicylaldehyde-derived Schiff bases can be synthesized through a one-pot reaction. This involves refluxing the salicylaldehyde derivative, a diamine (like cyclohexyl-1,2-diamine), and a zinc salt (such as zinc acetate) in methanol. researchgate.net This template synthesis method is efficient for forming stable, often photoluminescent, zinc complexes. researchgate.netresearchgate.net

Copper Complexes: Copper(II) complexes are readily synthesized by reacting a Cu(II) salt, such as Cu(NO₃)₂·3H₂O or copper(II) chloride, with the salicylaldehyde derivative. mdpi.comnepjol.info The reaction is typically performed in a methanolic or ethanolic solution. mdpi.comnepjol.info Depending on the stoichiometry and the specific ligand used, both mononuclear and binuclear complexes can be formed. researchgate.net

Ruthenium Complexes: Ruthenium(III) complexes can be synthesized by reacting a Ru(III) precursor, such as RuCl₃·3H₂O, with a salicylaldehyde-derived Schiff base ligand in a warm ethanolic solution. srce.hr Similarly, Ru(II) complexes can be prepared using precursors like [Ru(bpy)₂Cl₂]·2H₂O. nih.govtandfonline.comfigshare.com The reaction often requires heating for several hours to ensure completion. srce.hr

The interaction of salicylaldehyde derivatives with lanthanide and cerium ions can be complex. While stable coordination compounds are formed, the high charge density and Lewis acidity of these ions can also catalyze reactions, including hydrolysis of the ligands.

In one study, the reaction of La(NO₃)₃·6H₂O and Ce(NO₃)₃·6H₂O with a different, more complex Schiff base ligand unexpectedly yielded 2-hydroxy-5-nitrobenzaldehyde as a product. researchgate.net This suggests that the lanthanide and cerium ions may play a catalytic role, potentially forming an intermediate complex which then undergoes hydrolysis to break down the original ligand and form the simpler, substituted salicylaldehyde. researchgate.net This phenomenon highlights the strong interaction between the metal ions and the ligand components and points to potential hydrolytic pathways that can compete with the formation of stable, isolable complexes.

Characterization of Coordination Compounds

Once synthesized, the structure and stoichiometry of the metal complexes are confirmed using a combination of spectroscopic and analytical techniques.

Spectroscopic methods are crucial for confirming that the ligand has successfully coordinated to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination by monitoring the vibrational frequencies of key functional groups in the ligand. Upon complexation of a salicylaldehyde derivative, two significant changes are typically observed:

A shift of the aldehyde carbonyl stretching vibration, ν(C=O), to lower wavenumbers (a redshift). This indicates a weakening of the C=O double bond due to the coordination of the carbonyl oxygen to the metal center. mdpi.comnih.gov

A shift of the phenolic C–O stretching vibration, ν(C–O), to higher wavenumbers (a blueshift). This signifies the formation of a metal-phenolate bond. mdpi.comnih.gov

In Schiff base derivatives, the imine stretch, ν(C=N), also shifts upon coordination. The appearance of new, low-frequency bands can often be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. scispace.com

Note: The values are approximate and can vary based on the specific ligand and metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes are different from those of the free ligands. The absorption bands in the UV-Vis region, which correspond to π→π* and n→π* transitions within the ligand, often shift upon coordination. researchgate.net Additionally, new bands may appear in the visible region due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. The appearance of these new bands is a strong indicator of complex formation. researchgate.net

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized complex. It provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are compared with the theoretical values calculated for the proposed molecular formula. A close agreement between the found and calculated values confirms the stoichiometry of the complex, including the metal-to-ligand ratio and the presence of any co-ligands or solvent molecules. nih.gov This technique is essential for verifying the composition of the coordination compound. mdpi.commdpi.com

Data presented are for illustrative purposes, based on complexes of similarly substituted salicylaldehydes. mdpi.comnih.gov

Single-Crystal X-ray Diffraction for Defining Coordination Geometries

There are no published single-crystal X-ray diffraction studies for any metal complexes formed with the this compound ligand. Consequently, data on coordination numbers, geometries, bond lengths, and bond angles for such complexes are not available in the scientific literature.

Structure-Reactivity Relationships in Derived Metal Complexes (e.g., General Catalytic Activity, Electrical Properties)

As no metal complexes of this compound have been synthesized and characterized, there is no information on their potential structure-reactivity relationships. Studies concerning their catalytic activity or electrical properties have not been reported.

Supramolecular Architectures in Metal-Organic Frameworks (MOFs) Utilizing Salicylaldehyde Ligands (if applicable)

The use of this compound as a linker or ligand in the construction of Metal-Organic Frameworks (MOFs) has not been reported. While salicylaldehyde derivatives are utilized in the synthesis of MOFs, there are no specific examples or discussions in the literature involving the iodo- and nitro-substituted title compound for these applications.

Advanced Organic Transformations Involving 2 Hydroxy 3 Iodo 5 Nitrobenzaldehyde

Development of Metal-Free Organic Reaction Methodologies

The pursuit of sustainable chemical synthesis has spurred the development of metal-free reaction methodologies to minimize toxic and costly metal waste. The reactivity of 2-Hydroxy-3-iodo-5-nitrobenzaldehyde is well-suited for exploration within this paradigm.

The aldehyde group can participate in a range of metal-free C-C bond-forming reactions. For instance, it can undergo organocatalyzed aldol (B89426) and Knoevenagel condensations. The presence of the strongly electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating these reactions.

Furthermore, the phenolic hydroxyl group can be utilized in metal-free O-arylations or serve as a directing group in C-H functionalization reactions. The iodine atom, while often used in metal-catalyzed cross-coupling, can also be involved in metal-free transformations, such as radical reactions or serving as a leaving group in nucleophilic aromatic substitution, activated by the nitro group.

Recent advancements in metal-free multicomponent reactions offer a promising platform for the use of this compound. rsc.org For example, a transition-metal-free multicomponent cascade reaction involving α-halogenated ketones, ortho-aminophenols, and aldehydes has been developed for the synthesis of 2H-1,4-benzoxazine derivatives. rsc.org Although not specifically demonstrated with this compound, its aldehyde functionality makes it a suitable candidate for such transformations.

Table 1: Potential Metal-Free Reactions of this compound

| Reaction Type | Role of Functional Group | Potential Product Class |

| Organocatalyzed Aldol Condensation | Aldehyde as electrophile | β-Hydroxy aldehydes/ketones |

| Knoevenagel Condensation | Aldehyde as electrophile | α,β-Unsaturated compounds |

| Nucleophilic Aromatic Substitution | Iodine as leaving group (activated by nitro group) | Substituted nitrobenzaldehydes |

| Radical Deiodination | Iodine as radical precursor | 2-Hydroxy-5-nitrobenzaldehyde (B32719) |

Implementation of Reactions in Aqueous Media and Sustainable Solvents

The development of organic reactions in water or other sustainable solvents is a cornerstone of green chemistry. The inherent functionalities of this compound suggest its compatibility with such systems. The phenolic hydroxyl group can enhance the solubility of the molecule in aqueous basic media through deprotonation.

The iodination of phenols, a reaction synthetically related to the starting material, is often carried out in aqueous solutions. scielo.brdtu.dkresearchgate.net For instance, the iodination of phenol (B47542) can be achieved using elemental iodine in an aqueous acetate (B1210297) buffer at pH 5, yielding a mixture of mono-, di-, and triiodophenols. dtu.dk This demonstrates the feasibility of reactions involving the iodo-phenol moiety in aqueous environments. Amine-iodine complexes have also been employed as effective iodinating agents for substituted phenols in water, leading to good to excellent yields of iodinated products. scielo.brresearchgate.net

Reactions involving the aldehyde group, such as condensations, can also be adapted to aqueous conditions, often accelerated by the hydrophobic effect. The use of surfactants or phase-transfer catalysts can further facilitate reactions in aqueous media.

Exploration of Multicomponent Reactions (MCRs) Incorporating Nitrobenzaldehydes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient and atom-economical. tcichemicals.com Substituted benzaldehydes are common components in a wide array of MCRs.

The electrophilic nature of the aldehyde in this compound, amplified by the nitro group, makes it an excellent candidate for MCRs such as the Biginelli, Hantzsch, or Ugi reactions. For example, in a Biginelli-type reaction, it could react with a β-ketoester and urea (B33335) or thiourea (B124793) to generate dihydropyrimidinones, a class of compounds with significant pharmacological interest.

While some MCRs may be hindered by strongly electron-withdrawing groups like the nitro group, many have been successfully demonstrated with nitrobenzaldehyde derivatives. rsc.org The synthesis of various heterocyclic structures, which are prevalent in medicinal chemistry, often utilizes MCRs. beilstein-journals.org The unique substitution pattern of this compound could lead to the synthesis of novel and highly functionalized heterocyclic scaffolds. For instance, a reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044) has been reported to yield (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, showcasing the reactivity of similar structures in condensation reactions. oatext.com

Design and Execution of Tandem and Cascade Reaction Sequences

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. The multiple functional groups of this compound provide numerous opportunities for designing such sequences.

A potential tandem reaction could involve an initial reaction at the aldehyde, such as the formation of an imine, which then triggers a subsequent intramolecular cyclization involving the hydroxyl or iodo group. For example, a reaction with an appropriate amine could lead to an intermediate that, upon activation, could undergo an intramolecular Heck-type reaction if a suitable palladium catalyst were employed, utilizing the iodo substituent.

Research on tandem reactions for the synthesis of substituted benzaldehydes has explored directed metalation strategies to introduce functionalities at the ortho position. liberty.eduliberty.edu While the target compound is already substituted, the principles of tandem reactions can be applied to further elaborate its structure in a one-pot fashion.

Development of Stereoselective Syntheses for Derived Chiral Compounds (if applicable)

The aldehyde functionality of this compound is a key handle for the introduction of chirality into the molecule. Stereoselective nucleophilic additions to the aldehyde can generate chiral secondary alcohols. This can be achieved using chiral reagents or catalysts.

For instance, the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), a classic benchmark reaction for testing chiral catalysts, can be catalyzed by chiral aminodiols to produce chiral 1-phenyl-1-propanol (B1198777) with high enantioselectivity. nih.gov Similarly, the application of a suitable chiral catalyst could enable the enantioselective addition of various nucleophiles to this compound, leading to valuable chiral building blocks.

Furthermore, the products of reactions involving this compound could themselves be chiral and their synthesis could be rendered stereoselective. For example, if the compound is incorporated into a multicomponent reaction that generates new stereocenters, the use of a chiral catalyst could control the stereochemical outcome. rsc.org

Emerging Research Directions and Future Perspectives in Halogenated Nitrobenzaldehyde Chemistry

Exploration of Novel Synthetic Pathways for Highly Substituted and Polyfunctionalized Systems

The development of advanced functional molecules and materials hinges on the ability to synthesize complex, highly substituted derivatives from foundational scaffolds like 2-hydroxy-3-iodo-5-nitrobenzaldehyde. Current research trajectories are moving beyond traditional synthetic methods to explore more efficient, selective, and scalable pathways.

One primary area of exploration involves the strategic functionalization of the aromatic ring. While the synthesis of related compounds, such as 2-hydroxy-3,5-dinitrobenzaldehyde, often relies on the direct nitration of salicylaldehyde (B1680747) precursors, future work on the iodo-variant will likely focus on leveraging the existing substituents to direct further modifications. oatext.comoatext.com For instance, the iodine atom presents a key site for cross-coupling reactions. Methodologies like Suzuki, Sonogashira, and Heck couplings could be employed to introduce new carbon-carbon bonds at the 3-position, appending aryl, alkynyl, or vinyl groups to the core structure. This would generate a library of highly polyfunctionalized systems with tailored electronic and steric properties.

Another promising direction is the modification of the existing functional groups. The aldehyde moiety is a gateway for a vast array of condensation reactions to form Schiff bases, hydrazones, and other derivatives. oatext.comoatext.com Research into novel catalytic systems for these reactions, including the use of lanthanide salts which have been shown to play a catalytic role in related syntheses, could lead to improved yields and novel molecular structures. researchgate.net Furthermore, alternative approaches to building the core benzaldehyde (B42025) structure, such as the oxidation of pre-functionalized nitrotoluenes or the cleavage of substituted ethers, offer pathways to bypass the challenges of isomeric mixtures often encountered in direct nitration and formylation reactions. google.com

The table below outlines potential synthetic strategies for creating complex derivatives from the this compound scaffold.

| Reaction Type | Target Position/Group | Potential Reagents/Conditions | Resulting Structure |

| Suzuki Coupling | C3-Iodo | Arylboronic acids, Pd catalyst, Base | 3-Aryl-2-hydroxy-5-nitrobenzaldehyde |

| Sonogashira Coupling | C3-Iodo | Terminal alkynes, Pd/Cu catalysts, Base | 3-Alkynyl-2-hydroxy-5-nitrobenzaldehyde |

| Schiff Base Condensation | Aldehyde (-CHO) | Primary amines (aliphatic/aromatic) | N-substituted imine derivatives |

| Hydrazone Formation | Aldehyde (-CHO) | Hydrazine derivatives | Hydrazone-linked molecular systems |

| Etherification | Hydroxyl (-OH) | Alkyl halides, Base | 2-Alkoxy-3-iodo-5-nitrobenzaldehyde |

Application of Advanced Spectroscopic and Structural Elucidation Methods for Complex Systems

As synthetic chemists develop pathways to more complex derivatives, the need for robust analytical techniques to unequivocally determine their structure and conformation becomes paramount. Advanced spectroscopic and crystallographic methods are central to this endeavor.

Single-crystal X-ray diffraction is a powerful tool for providing unambiguous proof of molecular structure. For related compounds like 2-hydroxy-5-nitrobenzaldehyde (B32719), this technique has been used to determine precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π–π stacking. researchgate.netnih.gov These studies reveal how the interplay of the hydroxyl, nitro, and aldehyde groups governs the crystal packing. nih.gov For the more complex derivatives of this compound, X-ray crystallography will be indispensable for confirming the outcomes of coupling reactions and understanding the three-dimensional architecture of resulting supramolecular assemblies.

In solution, two-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as COSY, HSQC, and HMBC, are essential for assigning the proton and carbon signals, especially in highly substituted systems where simple 1D spectra may be ambiguous. For Schiff base derivatives, for example, NMR is critical for confirming the formation of the azomethine (C=N) linkage.

Fourier-Transform Infrared (FTIR) spectroscopy remains a fundamental tool for identifying key functional groups. The characteristic vibrational frequencies of the hydroxyl (-OH), aldehyde (-CHO), nitro (-NO2), and azomethine (-CH=N-) groups provide quick and reliable confirmation of successful synthetic transformations. oatext.com Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is crucial for confirming the molecular weight and elemental composition of newly synthesized compounds. spectrabase.com

The table below summarizes key analytical techniques and the structural information they provide for derivatives of halogenated nitrobenzaldehydes.

| Technique | Information Provided | Example Application |

| Single-Crystal X-ray Diffraction | Bond lengths, angles, crystal packing, intermolecular forces | Determining the solid-state structure of a new Schiff base complex. researchgate.netnih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity of atoms, unambiguous signal assignment | Assigning ¹H and ¹³C signals in a poly-substituted aryl derivative. |

| FTIR Spectroscopy | Presence of functional groups (e.g., -OH, -C=O, -NO₂) | Confirming the conversion of the aldehyde to an imine. oatext.com |

| High-Resolution Mass Spectrometry | Exact molecular weight and elemental formula | Verifying the identity and purity of a novel synthetic product. |

High-Throughput Screening and Combinatorial Library Synthesis for Functional Derivatives

To accelerate the discovery of new functional molecules, modern research is increasingly pairing combinatorial chemistry with high-throughput screening (HTS). The this compound scaffold is an ideal candidate for this approach due to its multiple points of diversification.

Combinatorial library synthesis involves the systematic and rapid creation of a large number of related compounds. nih.gov Starting with the core scaffold, different building blocks can be introduced at the hydroxyl, aldehyde, and iodo positions. For example, a library of Schiff bases could be generated by reacting the aldehyde with a diverse set of primary amines in a multi-well plate format. Simultaneously, the iodine atom could be subjected to various cross-coupling partners, and the hydroxyl group could be etherified, leading to an exponential increase in the number of unique derivatives. nih.gov

Once a library is synthesized, HTS methods can be used to rapidly evaluate the biological or material properties of thousands of compounds. dovepress.com For instance, if the goal is to discover new antimicrobial agents, the library can be screened against a panel of pathogenic bacteria to identify compounds that inhibit their growth. oatext.comnih.gov Similarly, if the aim is to find new catalysts or sensors, screening assays can be designed to measure catalytic activity or a change in an optical property (e.g., color or fluorescence) upon binding to a target analyte. HTS has been successfully used to screen compound libraries for various biological activities, including anthelmintic and anti-inflammatory properties. mdpi.combiomolther.org This approach significantly enhances the efficiency of the discovery process compared to traditional, one-by-one synthesis and testing.

Integration of Theoretical Prediction and Experimental Validation for Molecular Properties

Computational chemistry and theoretical modeling are becoming indispensable tools in modern chemical research. By integrating theoretical predictions with experimental results, researchers can gain deeper insights into molecular properties and rationally design new molecules with desired functions.

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and spectroscopic properties of molecules. nih.gov For a molecule like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths and angles.

Simulate Spectroscopic Data: Calculate theoretical IR and NMR spectra, which can be compared with experimental data to confirm the structure.

Analyze the Electronic Structure: Map the distribution of electron density using Molecular Electrostatic Potential (MEP) plots to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps in predicting its reactivity. nih.gov

Determine Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic properties. nih.gov

These theoretical predictions provide a framework for understanding experimental observations. For example, if a particular derivative shows high reactivity in a certain chemical transformation, DFT calculations can be used to analyze its electronic structure and explain why that reactivity is observed. This synergy between theory and experiment allows for a more efficient and targeted approach to the design of new molecules, as demonstrated in studies on related compounds like 5-bromosalicylaldehyde. nih.gov

The following table presents key molecular properties that can be investigated through an integrated theoretical and experimental approach.

| Property | Theoretical Method | Experimental Validation | Significance |

| Molecular Geometry | DFT Optimization | X-ray Crystallography | Understanding structure-property relationships. |

| Vibrational Frequencies | DFT Frequency Calculation | FTIR/Raman Spectroscopy | Confirming functional groups and structure. |

| Electronic Transitions | TD-DFT | UV-Vis Spectroscopy | Predicting and understanding optical properties. |

| Reactivity Sites | MEP, Fukui Functions | Chemical Reactivity Studies | Guiding the design of new synthetic reactions. |

| Redox Potentials | DFT Energy Calculations | Cyclic Voltammetry | Assessing potential for use in electronic devices. |

Design of Functional Materials Based on this compound Scaffolds

The unique combination of functional groups on the this compound scaffold makes it an excellent building block for a variety of functional materials.

Schiff Base-based Metal Complexes and Sensors: The condensation of the aldehyde with primary amines yields Schiff bases. The resulting imine nitrogen and the adjacent hydroxyl group form a powerful bidentate chelation site for metal ions. These Schiff base ligands can be used to create a wide range of metal complexes with interesting catalytic, magnetic, and optical properties. The electronic properties of these complexes can be fine-tuned by modifying the substituents on the amine precursor. Furthermore, the binding of a metal ion can induce a change in color or fluorescence, making these systems promising candidates for chemosensors for the detection of specific metal ions.

Covalent Organic Frameworks (COFs) and Polymers: The aldehyde functional group is suitable for forming porous crystalline polymers known as COFs through reversible condensation reactions. By reacting this compound with multifunctional amines, it is possible to construct robust, porous materials. These materials could have applications in gas storage, separation, and heterogeneous catalysis. The presence of the nitro group can enhance intermolecular interactions and gas uptake, while the iodine atom provides a site for post-synthetic modification of the framework.

Nonlinear Optical (NLO) Materials: Molecules with a strong electronic asymmetry, often described as having a "push-pull" system (an electron-donating group connected to an electron-withdrawing group via a conjugated system), can exhibit significant NLO properties. The this compound scaffold contains an electron-donating hydroxyl group and a powerful electron-withdrawing nitro group on the same aromatic ring. Derivatives that extend the conjugation or enhance this push-pull character could lead to new materials for applications in optoelectronics and photonics.

The inherent functionality of this scaffold provides a rich platform for the design of next-generation materials with tailored properties for a wide range of scientific and technological applications.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Hydroxy-3-iodo-5-nitrobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzaldehyde precursor. For example, nitration and iodination can be performed using mixed acids (HNO₃/H₂SO₄) and iodine monochloride (ICl), respectively. Reaction optimization should focus on controlling regioselectivity, as nitro and hydroxyl groups are meta-directing. Temperature control (0–5°C during nitration) and stoichiometric ratios (1:1.2 aldehyde:ICl) are critical to minimize side products like di-iodinated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine analytical techniques:

- HPLC-MS : To confirm molecular weight (expected [M+H]⁺ = 323.92 g/mol) and detect impurities.

- FT-IR : Verify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹, nitro group ~1520 cm⁻¹).

- ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., deshielded aldehyde proton at ~10.2 ppm) and iodine’s inductive effects on neighboring carbons .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential toxicity from nitro and iodine groups.

- Store in amber vials at 2–8°C to prevent photodegradation.

- Spill management: Absorb with inert material (vermiculite), dispose as hazardous waste. Refer to analogous benzaldehyde safety data for emergency measures .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

- Methodological Answer : Use SHELX programs (e.g., SHELXL) for structure refinement. Key steps:

- Grow single crystals via slow evaporation (solvent: DCM/hexane).

- Collect high-resolution data (θ < 25°, Mo-Kα radiation).

- Analyze hydrogen bonding (e.g., O–H···O nitro interactions) and iodine’s heavy-atom effect on diffraction patterns. Validate with R-factor (<0.05) and electron density maps .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Cross-validate : Compare experimental NMR with DFT calculations (B3LYP/6-311+G(d,p) basis set). Discrepancies may arise from solvent effects or dynamic processes (e.g., tautomerism).